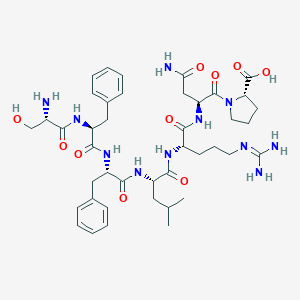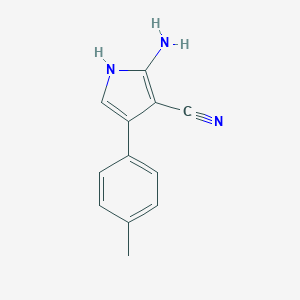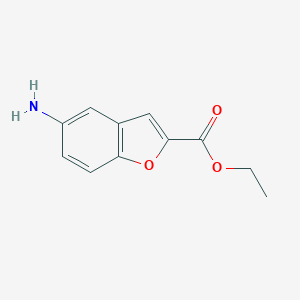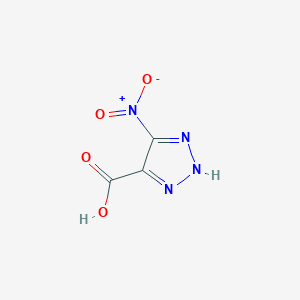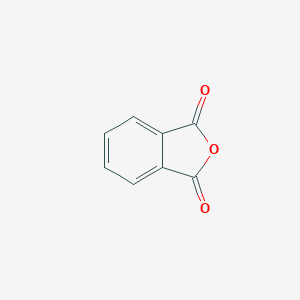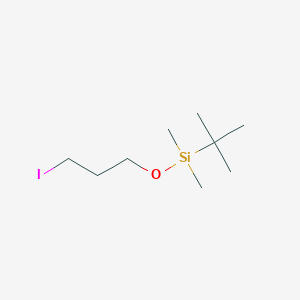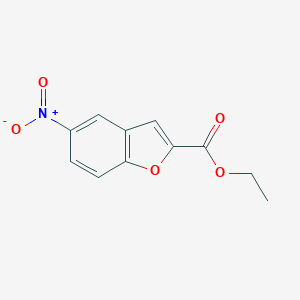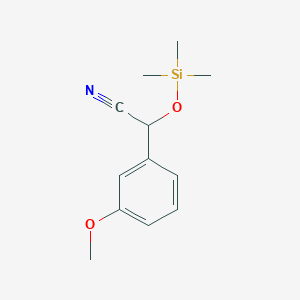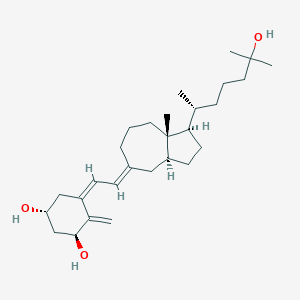
8(14)a-Homocalcitriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8(14)a-Homocalcitriol is a synthetic analog of vitamin D3. It was first synthesized in the 1980s and has since been used extensively in scientific research as a tool to study the role of vitamin D in various biochemical and physiological processes.
Mécanisme D'action
8(14)a-Homocalcitriol exerts its biological effects by binding to the vitamin D receptor (VDR). The VDR is a transcription factor that regulates the expression of genes involved in calcium and phosphate metabolism, cell differentiation, and immune function. Upon binding of 8(14)a-Homocalcitriol to the VDR, the receptor undergoes a conformational change, which allows it to bind to specific DNA sequences and regulate gene expression.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 8(14)a-Homocalcitriol are similar to those of vitamin D3. It regulates calcium and phosphate metabolism, promotes bone mineralization, and modulates immune function. It has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8(14)a-Homocalcitriol in lab experiments is its high potency and specificity for the VDR. This allows researchers to study the effects of vitamin D signaling in a more controlled and precise manner. However, one limitation of using 8(14)a-Homocalcitriol is its high cost compared to other vitamin D analogs.
Orientations Futures
There are several future directions for research involving 8(14)a-Homocalcitriol. One area of interest is the role of vitamin D signaling in the regulation of gut microbiota and its impact on health and disease. Another area of interest is the development of novel vitamin D analogs with improved pharmacokinetic and pharmacodynamic properties. Finally, there is a need for more clinical studies investigating the potential therapeutic applications of 8(14)a-Homocalcitriol in various diseases, including cancer and autoimmune disorders.
Conclusion:
In conclusion, 8(14)a-Homocalcitriol is a synthetic analog of vitamin D3 that has been widely used in scientific research to study the role of vitamin D in various biochemical and physiological processes. Its high potency and specificity for the VDR make it a valuable tool for investigating the molecular mechanisms underlying vitamin D-mediated gene expression, cell differentiation, and immune function. While there are limitations to its use, the future directions for research involving 8(14)a-Homocalcitriol are promising and may lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
8(14)a-Homocalcitriol is synthesized from vitamin D3 through a multi-step process. The first step involves the conversion of vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3) using hydroxylating enzymes. The second step involves the conversion of 25(OH)D3 to 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) using another set of hydroxylating enzymes. Finally, 1,25(OH)2D3 is converted to 8(14)a-Homocalcitriol through a series of chemical reactions.
Applications De Recherche Scientifique
8(14)a-Homocalcitriol is widely used in scientific research to study the role of vitamin D in various biochemical and physiological processes. It is commonly used as a tool to investigate the molecular mechanisms underlying vitamin D-mediated gene expression, cell differentiation, and immune function. It has also been used in studies investigating the role of vitamin D in bone metabolism, cancer, and cardiovascular disease.
Propriétés
Numéro CAS |
145459-22-9 |
|---|---|
Nom du produit |
8(14)a-Homocalcitriol |
Formule moléculaire |
C28H46O3 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,8aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-8a-methyl-1,2,3,3a,4,6,7,8-octahydroazulen-5-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H46O3/c1-19(8-6-14-27(3,4)31)25-13-12-23-16-21(9-7-15-28(23,25)5)10-11-22-17-24(29)18-26(30)20(22)2/h10-11,19,23-26,29-31H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23+,24-,25-,26+,28+/m1/s1 |
Clé InChI |
WGTOPFVLLJBMFZ-QXTVKLKRSA-N |
SMILES isomérique |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC/C(=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)/C2)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC(=CC=C3CC(CC(C3=C)O)O)C2)C |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC(=CC=C3CC(CC(C3=C)O)O)C2)C |
Synonymes |
(5Z,7E)-(1S,3R)-8(14a)-homo-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol 8(14)a-homocalcitriol ZK 150123 ZK-150123 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



